molecular formula C14H20N2 B4546496 2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4546496
M. Wt: 216.32 g/mol
InChI Key: JITYCRYXIKJRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a piperidine derivative with a suitable isoquinoline precursor can yield the desired compound through a series of cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are often employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential use in developing drugs for

Properties

IUPAC Name

2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14/h1-2,4-5,14-15H,3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITYCRYXIKJRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-(Piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

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